

Recrystallization of "2-Methoxy-4-methyl-N-phenylaniline" procedure

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Compound of Interest

Compound Name: *2-Methoxy-4-methyl-N-phenylaniline*

CAS No.: *808114-08-1*

Cat. No.: *B1365263*

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Application Note: Protocol for the Recrystallization and Purification of **2-Methoxy-4-methyl-N-phenylaniline**

Executive Summary & Compound Profile

Target Molecule: **2-Methoxy-4-methyl-N-phenylaniline** CAS Registry Number: 808114-08-1

Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Synonyms:

-(2-methoxy-4-methylphenyl)aniline;

-phenyl-2-methoxy-4-methylaniline.

Application Context: This compound serves as a critical intermediate in the synthesis of bioactive carbazole alkaloids, specifically murrayafoline A and clausenine, and finds utility in organic electronic materials (Hole Transport Layers). High purity (>99%) is essential to prevent catalytic poisoning in subsequent cyclization steps (e.g., Pd-catalyzed oxidative cyclization) and to ensure accurate biological assay data.

Physical State Advisory: Commercially and synthetically, this compound often presents as a viscous oil or low-melting solid (Melting Point estimated $< 60^{\circ}\text{C}$). Standard high-temperature recrystallization often leads to "oiling out." This protocol focuses on Low-Temperature Crystallization and Trituration techniques designed to induce nucleation in lipophilic amines.

Pre-Purification Characterization

Before initiating bulk purification, perform a solubility profile. This compound is highly lipophilic due to the N-phenyl and methyl/methoxy substituents.

Solvent	Solubility (RT)	Solubility (Hot)	Suitability
Water	Insoluble	Insoluble	Antisolvent
Ethanol/Methanol	Moderate/High	High	Primary Solvent
Ethyl Acetate	High	High	Solvent
Hexane/Pet. Ether	Low/Moderate	High	Antisolvent
Dichloromethane	Very High	Very High	Extraction Only

Protocol A: Low-Temperature Crystallization (Recommended)

This method is designed to handle the "oiling out" phenomenon common with diphenylamine derivatives.

Reagents:

- Solvent A: Ethanol (Absolute) or Methanol (HPLC Grade).
- Solvent B (Antisolvent): Deionized Water or Hexane (if using Ethyl Acetate as solvent).
- Seed Crystals: (Optional) If a previous pure batch exists.

Step-by-Step Procedure:

- Dissolution:

- Place the crude crude oil/solid in a round-bottom flask.
- Add the minimum amount of hot Ethanol (approx. 50-60°C) required to dissolve the material completely.
- Note: Do not boil excessively; substituted diphenylamines can oxidize.
- Filtration (Clarification):
 - If the solution is dark or contains particulates (Pd catalyst residue), add activated charcoal (5% w/w), stir for 10 mins, and filter hot through a Celite pad.
- Nucleation Induction (The Critical Step):
 - Allow the solution to cool to Room Temperature (RT).
 - If oil droplets form: Re-heat to dissolve, then add the antisolvent (Water) dropwise until the solution becomes slightly turbid. Add a drop of solvent (Ethanol) to clear it.
 - Scratch the inner wall of the flask with a glass rod to induce nucleation.
- Crystallization:
 - Place the flask in a -20°C freezer for 12–24 hours.
 - Why: The low melting point requires deep cooling to maximize yield and force the solid lattice to form over the amorphous oil phase.
- Collection:
 - Filter rapidly using a chilled Buchner funnel (keep the setup cold to prevent melting).
 - Wash with cold (-20°C) Ethanol/Water (1:1) or Hexane.
- Drying:
 - Dry under high vacuum (0.1 mbar) at room temperature. Do not heat above 30°C during drying to avoid melting.

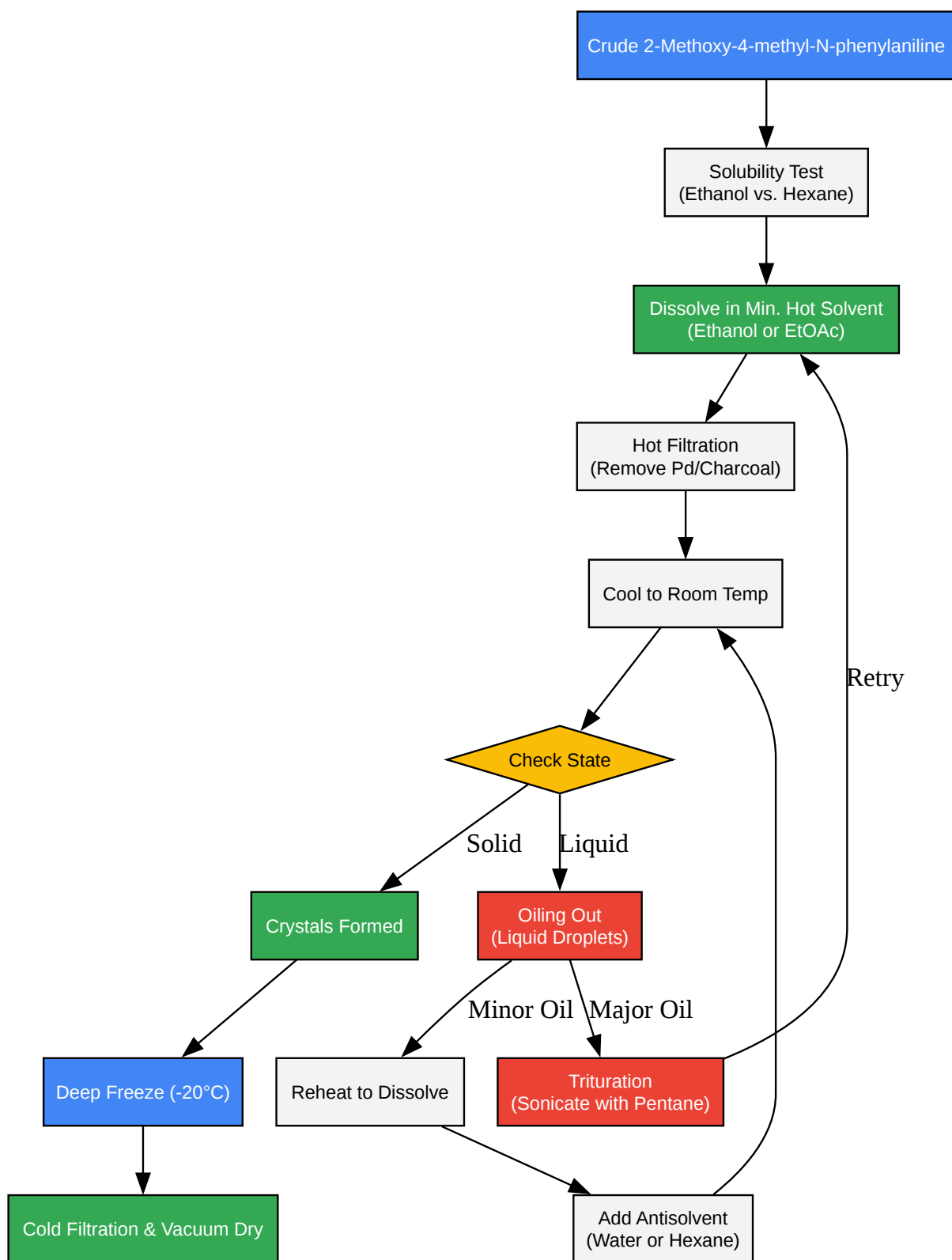
Protocol B: Trituration (For Persistent Oils)

If Protocol A results in a viscous oil at the bottom of the flask, use Trituration to remove impurities and induce solidification.

- **Evaporation:** Remove the crystallization solvent to recover the oil.
- **Solvent Addition:** Add a small volume of cold Hexane or Pentane (just enough to cover the oil).
- **Mechanical Stress:** Vigorously stir or sonicate the mixture. The non-polar impurities may dissolve in the hexane, while the product (being slightly more polar due to the amine/methoxy) may solidify or form a gum.
- **Isolation:** Decant the supernatant (containing impurities). Repeat if necessary.
- **Recrystallize:** Take the resulting solid/gum and attempt Protocol A again.

Process Visualization

Workflow 1: Recrystallization Logic & Oiling Out Rescue



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Caption: Decision matrix for handling low-melting amine derivatives during purification.

Quality Control & Validation

Parameter	Method	Acceptance Criteria
Purity	HPLC (C18, MeOH/Water gradient)	> 98.5% Area
Identity	¹ H-NMR (CDCl ₃)	Distinct singlets: -OCH ₃ (~3.8 ppm), -CH ₃ (~2.3 ppm).
Residual Solvent	GC-Headspace	< 5000 ppm (Ethanol)
Appearance	Visual Inspection	Off-white to pale yellow solid/crystalline mass.

Note on Color: Diphenylamines oxidize to N-oxides or quinones (red/brown) upon air exposure. Store under Argon/Nitrogen in the dark.

Troubleshooting

- Problem: Product remains an oil even at -20°C.
 - Cause: Impurities are lowering the melting point (eutectic depression) or the compound is naturally an oil at this purity.
 - Solution: Switch to Column Chromatography.
 - Stationary Phase: Silica Gel (40-60 μm).
 - Mobile Phase: Petroleum Ether : Ethyl Acetate (20:1 to 10:1 gradient).
 - Reference: This solvent system is validated for similar carbazole precursors (See ResearchGate citation below).
- Problem: Low Yield.
 - Cause: Product is too soluble in the mother liquor.
 - Solution: Concentrate the mother liquor and repeat the crystallization (2nd crop), or lower the temperature further (-78°C acetone/dry ice bath).

References

- Synthesis & Context: Direct Amination of Phenols under Metal-Free Conditions. (Discusses the use of **2-methoxy-4-methyl-N-phenylaniline** as a precursor for Murrayafoline A). ResearchGate.
- Compound Data: **2-Methoxy-4-methyl-N-phenylaniline** (CAS 808114-08-1) Entry.[1] Sigma-Aldrich / Enamine.
- General Methodology: Purification of Laboratory Chemicals (8th Ed.). Armarego, W. L. F.
- Chromatographic Validation: Method for preparing carbazole from phenolic compound. (Validates Pet Ether/EtOAc elution for this class of compounds).

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
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